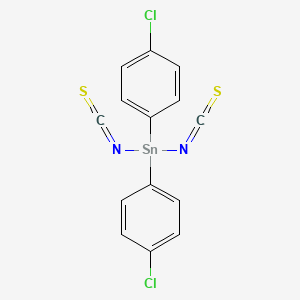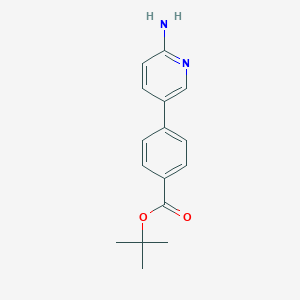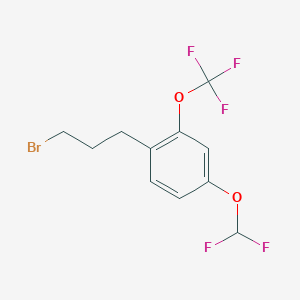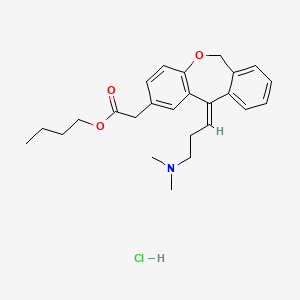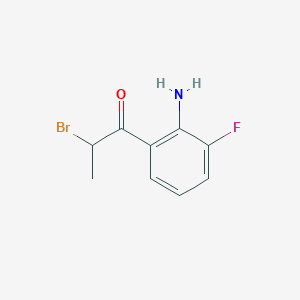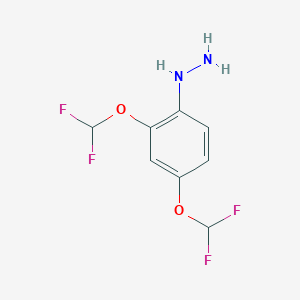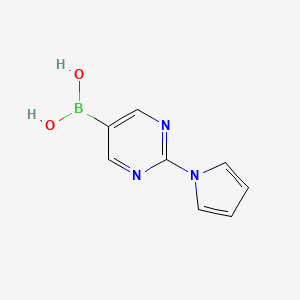
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrrole ring fused to a pyrimidine ring, with a boronic acid functional group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrimidine using a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 60°C to 120°C and maintaining an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions produce alcohols .
Applications De Recherche Scientifique
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid exerts its effects depends on the specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved in biological applications may include interactions with specific enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a pyrrole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid ester group.
Uniqueness
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrrole and pyrimidine ring with a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H8BN3O2 |
|---|---|
Poids moléculaire |
188.98 g/mol |
Nom IUPAC |
(2-pyrrol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6,13-14H |
Clé InChI |
DUWCXRBXFPOXIU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N2C=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


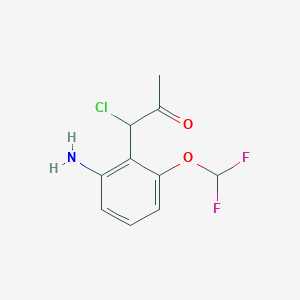

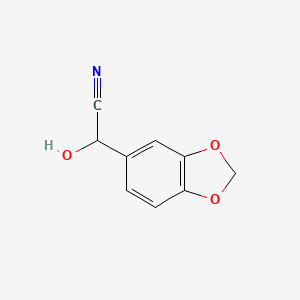
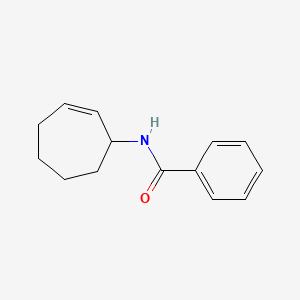
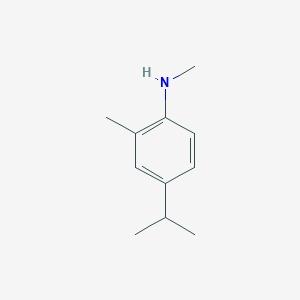
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
